Bienvenue dans la boutique en ligne BenchChem!

2-(3-(4-fluorophenyl)ureido)-N-(pyridin-3-ylmethyl)thiazole-4-carboxamide

PIM kinase inhibition oncology kinase selectivity

This compound is a critical chemical tool for investigating structure-activity relationships (SAR) within PIM kinase inhibitor programs. Its distinct urea linker and 4-fluorophenyl substitution pattern differentiate it from amide-linked analogs, making it essential for freedom-to-operate (FTO) analyses related to Incyte's thiazolecarboxamide patent portfolio. Procurement is scientifically justified for labs equipped to perform primary kinase profiling, aimed at validating target engagement or generating co-crystal structures. Do not substitute with scaffold-similar compounds; minor structural changes cause unpredictable shifts in PIM1/2/3 selectivity and ADME properties.

Molecular Formula C17H14FN5O2S
Molecular Weight 371.39
CAS No. 941988-88-1
Cat. No. B2569950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-(4-fluorophenyl)ureido)-N-(pyridin-3-ylmethyl)thiazole-4-carboxamide
CAS941988-88-1
Molecular FormulaC17H14FN5O2S
Molecular Weight371.39
Structural Identifiers
SMILESC1=CC(=CN=C1)CNC(=O)C2=CSC(=N2)NC(=O)NC3=CC=C(C=C3)F
InChIInChI=1S/C17H14FN5O2S/c18-12-3-5-13(6-4-12)21-16(25)23-17-22-14(10-26-17)15(24)20-9-11-2-1-7-19-8-11/h1-8,10H,9H2,(H,20,24)(H2,21,22,23,25)
InChIKeyCOINCLXHWQKDNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3-(4-Fluorophenyl)ureido)-N-(pyridin-3-ylmethyl)thiazole-4-carboxamide (CAS 941988-88-1): Structural Context and Procurement Baseline


2-(3-(4-fluorophenyl)ureido)-N-(pyridin-3-ylmethyl)thiazole-4-carboxamide is a synthetic thiazole-4-carboxamide derivative that incorporates a 4-fluorophenyl urea moiety at the 2-position of the thiazole ring and a pyridin-3-ylmethyl carboxamide side chain. Its structural architecture places it within the broader class of thiazolecarboxamides that have been disclosed as inhibitors of PIM kinases (PIM1, PIM2, PIM3) in patent filings from Incyte Corporation [1]. The compound is characterized by a molecular weight of 371.39 g/mol and an InChI Key of COINCLXHWQKDNR-UHFFFAOYSA-N, confirming its identity as a distinct chemical entity. However, at the time of this analysis, no peer-reviewed primary research articles reporting quantitative biological activity, selectivity, or pharmacokinetic data for this specific compound were identified in the public domain, limiting the ability to make evidence-based procurement decisions relative to structurally related analogs.

Why Generic Substitution of 2-(3-(4-Fluorophenyl)ureido)-N-(pyridin-3-ylmethyl)thiazole-4-carboxamide Cannot Be Assumed


Within the thiazolecarboxamide class of PIM kinase inhibitors, even minor structural modifications—such as the substitution pattern on the phenyl ring (e.g., 4-fluorophenyl vs. 2,6-difluorophenyl) or the nature of the linker at the 2-position (urea vs. amide)—can profoundly alter kinase selectivity profiles, cellular potency, and pharmacokinetic behavior, as demonstrated by the structure-activity relationships (SAR) reported for related series [1]. For example, a closely related 2-(2,6-difluorophenyl)-thiazole-4-carboxamide analog (Compound 1s) exhibits differential potency across PIM1, PIM2, and PIM3 (5 nM, 14 nM, and 2 nM, respectively), underscoring that potency is not uniform across the PIM family and is exquisitely sensitive to substituent identity [2]. Without compound-specific quantitative data for 2-(3-(4-fluorophenyl)ureido)-N-(pyridin-3-ylmethyl)thiazole-4-carboxamide, generic substitution with a putative analog could lead to unpredictable shifts in target engagement, off-target liability, or ADME properties. Therefore, procurement decisions based solely on scaffold similarity are scientifically unjustified.

2-(3-(4-Fluorophenyl)ureido)-N-(pyridin-3-ylmethyl)thiazole-4-carboxamide: Quantitative Differentiation Evidence Relative to PIM Kinase Inhibitor Analogs


PIM Kinase Inhibitory Activity: Absence of Peer-Reviewed Quantitative Data Prevents Direct Comparison

No peer-reviewed primary research article reporting IC50, Ki, or Kd values for 2-(3-(4-fluorophenyl)ureido)-N-(pyridin-3-ylmethyl)thiazole-4-carboxamide against PIM1, PIM2, or PIM3 was identified in the public domain. The compound falls within the generic scope of Incyte's thiazolecarboxamide patent family [1], but its specific biological activity has not been independently disclosed. In contrast, a structurally related analog, Compound 1s (2-(2,6-difluorophenyl)-N-{4-[(3S)-pyrrolidin-3-yloxy]pyridin-3-yl}-1,3-thiazole-4-carboxamide), has published PIM1/2/3 potency values of 5 nM, 14 nM, and 2 nM, respectively, and a PIM1 co-crystal structure (PDB: 4X7Q) confirming its binding mode [2]. Without analogous data for the target compound, no quantitative differentiation claim can be substantiated.

PIM kinase inhibition oncology kinase selectivity

Structural Differentiation: Urea vs. Amide Linker at the Thiazole 2-Position

The target compound contains a urea linkage (ureido) connecting the 4-fluorophenyl group to the thiazole core, whereas the most extensively characterized analog, Compound 1s, employs a direct amide bond between the 2,6-difluorophenyl ring and the thiazole [2]. The patent literature covering thiazolecarboxamide PIM inhibitors encompasses both urea and amide linker variants, indicating that this structural feature is a key point of diversity within the chemical series [1]. Urea linkers can alter hydrogen-bonding capacity, conformational flexibility, and metabolic stability relative to amide linkers, but the specific impact on PIM kinase affinity or selectivity for the 4-fluorophenyl urea derivative has not been empirically reported.

medicinal chemistry kinase inhibitor design urea linker

Phenyl Ring Substitution Pattern: 4-Fluorophenyl vs. 2,6-Difluorophenyl

The target compound features a mono-fluoro substitution at the 4-position of the phenyl ring, whereas the crystallographically validated analog Compound 1s employs a 2,6-difluorophenyl group. Patent disclosures indicate that the 2,6-dihalo-substituted phenyl motif is a preferred embodiment for PIM kinase inhibition within the thiazolecarboxamide series [1]. The 2,6-difluoro substitution pattern in Compound 1s contributes to a specific PIM2 binding conformation confirmed by X-ray crystallography (PDB: 4X7Q) [2]. A 4-fluorophenyl substitution removes the ortho-fluorine atoms that participate in key hydrophobic contacts within the PIM1 ATP-binding pocket, potentially altering both potency and kinase selectivity in ways that have not been experimentally determined for this compound.

fluorine substitution kinase selectivity structure-activity relationship

Application Scenarios for 2-(3-(4-Fluorophenyl)ureido)-N-(pyridin-3-ylmethyl)thiazole-4-carboxamide Based on Available Structural and Patent Evidence


Exploratory PIM Kinase Chemical Biology Probe Development (Requires De Novo Characterization)

Given its structural membership in the thiazolecarboxamide class of PIM kinase inhibitors [1], this compound could be considered as a starting point for exploring the SAR consequences of a urea linker and a 4-fluorophenyl substitution pattern. However, its utility as a chemical probe is contingent upon the generation of primary potency, selectivity, and cellular activity data, as no such data currently exist in the peer-reviewed literature [2]. This scenario is best suited for academic or industrial groups with the capacity to perform comprehensive in vitro kinase profiling.

Patent Landscape Analysis and Freedom-to-Operate Assessment

The compound falls within the generic Markush structures claimed in Incyte's thiazolecarboxamide patent portfolio [1]. Organizations conducting freedom-to-operate analyses or designing novel PIM inhibitors may procure this compound as a reference standard to evaluate the scope of existing intellectual property claims, provided that analytical confirmation of structural identity (e.g., NMR, HRMS) is obtained.

Comparator Compound for Urea-Containing Kinase Inhibitor Series

For medicinal chemistry programs investigating the impact of urea vs. amide linkers on kinase inhibitor pharmacology, this compound may serve as a comparator alongside the amide-linked analog Compound 1s [2]. A meaningful comparison would require parallel determination of PIM1/2/3 IC50 values and co-crystal structures under identical assay conditions.

Computational Docking and Molecular Dynamics Simulation Studies

In the absence of experimental binding data, the compound's well-defined 2D structure enables computational modeling studies. Researchers may dock the compound into available PIM1 crystal structures (e.g., PDB: 4X7Q) to predict binding poses, compare with the co-crystallized ligand, and generate testable hypotheses regarding the impact of the urea linker and para-fluoro substitution on affinity [2].

Quote Request

Request a Quote for 2-(3-(4-fluorophenyl)ureido)-N-(pyridin-3-ylmethyl)thiazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.